Ac-Gly-BoroPro

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

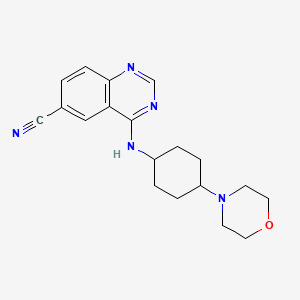

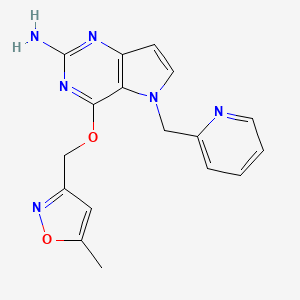

Ac-Gly-BoroPro is a selective inhibitor of Fibroblast Activation Protein (FAP) with a Ki of 23 nM . FAP has been implicated in cancer, but its specific role remains elusive because inhibitors that distinguish FAP from other prolyl peptidases like dipeptidyl peptidase-4 (DPP-4) have not been developed .

Synthesis Analysis

The compound Ac-Gly-prolineboronic acid was synthesized and tested as a potential FAP inhibitor . The N-acyl-linkage in Ac-Gly-BoroPro blocks the N terminus of the inhibitor, making it less nucleophilic and therefore unlikely to cyclize .Molecular Structure Analysis

The molecular structure of Ac-Gly-BoroPro is characterized by an N-acyl-linkage that blocks the N terminus of the inhibitor .Chemical Reactions Analysis

Ac-Gly-BoroPro selectively inhibits FAP relative to other prolyl peptidases . FAP reacts readily with submicromolar concentrations of Ac-Gly-BoroPro, reaching steady state inhibition levels rapidly .Physical And Chemical Properties Analysis

The molecular formula of Ac-Gly-BoroPro is C8H15BN2O4 and its molecular weight is 214.03 . It is a white to off-white solid .科学研究应用

抑制脯氨酰肽酶:Ac-Gly-BoroPro 衍生物对成纤维细胞活化蛋白 (FAP) 和脯氨酰寡肽酶 (POP) 表现出低纳摩尔抑制活性,对二肽基肽酶-4 (DPP4) 具有选择性 (Tran 等人,2007 年)。

降血糖和抗癌活性:相关化合物 Val-boroPro 由于抑制 DPPIV 而表现出降血糖活性,并已证明具有抗癌活性。这项研究还指出了为选择性体内靶向创建具有独特性质的前药的潜力 (Poplawski 等人,2011 年)。

种子成分和氮代谢:一项关于在大豆上施用草甘膦硼的研究表明,它改变了种子成分、氮代谢以及叶和种子中的硼含量,这提示了对农业实践的影响 (Bellaloui 等人,2009 年)。

对肝组织的影响:草甘膦暴露影响了无尾目的肝黑素巨噬细胞和红细胞核异常,表明草甘膦会干扰肝代谢,并可能作为对环境应激的形态反应 (Pérez-Iglesias 等人,2016 年)。

抑制二肽基肽酶 IV:对含有脯氨酰硼酸 (boroPro) 的二肽的研究揭示了它们对二肽基肽酶 IV (DPPIV) 的抑制活性,这对于靶向治疗应用中的特定蛋白酶具有重要意义 (Coutts 等人,1996 年)。

单核细胞和巨噬细胞中的细胞焦亡:Val-boroPro 通过抑制 DPP8 和 DPP9 激活促半胱天冬酶-1,诱导单核细胞和巨噬细胞发生细胞焦亡,这是理解免疫系统激活和潜在癌症治疗的重要发现 (Okondo 等人,2017 年)。

激活 Nlrp1b 炎性体:Val-boroPro 通过抑制 Dpp8/9 激活 Nlrp1b 炎性体,后者介导细胞焦亡。这提供了激活先天免疫模式识别受体的机制见解 (Okondo 等人,2018 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

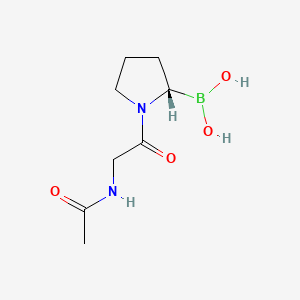

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Gly-BoroPro | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)